
1,4-ジオキサン-2,5-ジメタノール
概要
説明
1,4-Dioxane-2,5-dimethanol, also known as 1,4-dioxane-2,5-diol, is an organic compound with the molecular formula C3H6O2. It is a colorless liquid with a sweet, ether-like odor. 1,4-Dioxane-2,5-dimethanol is used as a solvent, stabilizer, and reaction intermediate in the chemical industry, and as a reagent in the synthesis of a variety of pharmaceuticals and other organic compounds.
科学的研究の応用
1,4-ジオキサン-2,5-ジメタノールの用途に関する包括的な分析
1,4-ジオキサン-2,5-ジメタノールは、科学研究において幅広い用途を持つ汎用性の高い化合物です。以下は、さまざまな分野におけるその独自の用途の詳細な分析です。
ポリウレタン性能の向上:1,4-ジオキサン-2,5-ジメタノールなどの1,4-ジオキサン誘導体をポリウレタン構造に追加すると、その性能と環境分解特性を大幅に向上させることができます。 研究によると、これらの誘導体は、ポリウレタンの物理的特性と表面特徴を強化し、要素にさらされる屋外用途に適したものにすることができます .
環境設定における分解:研究によると、ジオキサン誘導体を含むポリウレタンは、長期間土壌に埋められた後、軽度の分解を示します。 これは、1,4-ジオキサン-2,5-ジメタノールを使用して、より効率的に分解する、より環境に優しいポリウレタン材料を作成できることを示唆しており、埋め立て地への影響を軽減します .
ポリマー構造の合成:1,4-ジオキサン-2,5-ジメタノールに存在するヒドロキシル基は、ポリマー構造を合成するための貴重な化合物となっています。 ジオキサン環の対称性から得られるその立体化学的特性は、所望の物理的特性を持つポリマーを作成する上で特に役立ちます .
開環重合:1,4-ジオキサン-2,5-ジメタノールは、グリシドールと反応して開環重合生成物を形成します。 この反応は、医療、自動車、消費財など、さまざまな業界で潜在的な用途を持つ新しいポリマー材料を開発するために不可欠です .
分光分析:この化合物はさまざまなスペクトルを示し、分光分析で新しい材料の構造と挙動を理解するために使用できます。 1,4-ジオキサン-2,5-ジメタノールのスペクトルで観察されるピークは、材料内の分子構造と相互作用についての洞察を提供することができます .
有機合成ビルディングブロック:有機合成におけるビルディングブロックとして、1,4-ジオキサン-2,5-ジメタノールはさまざまな反応で試薬として役立ちます。 これは、幅広い有機化合物を合成するために不可欠な、3炭素の求核性または求電子性の成分として機能することができます .
Safety and Hazards
作用機序
Target of Action
1,4-Dioxane-2,5-dimethanol interacts with several targets. It has been found to interact with Subtilisin Carlsberg in Bacillus licheniformis, Tumor necrosis factor ligand superfamily member 13B , Epsin-1 , and Transforming growth factor beta-3 in humans . These targets play crucial roles in various biological processes, including protein degradation, immune response, endocytosis, and cell growth and differentiation.
Mode of Action
It is known to bind to membranes enriched in phosphatidylinositol 4,5-bisphosphate (ptdins(4,5)p2), modifying membrane curvature and facilitating the formation of clathrin-coated invaginations . This interaction can lead to changes in cellular processes such as endocytosis and signal transduction.
Biochemical Pathways
1,4-Dioxane-2,5-dimethanol is involved in the ring-opening polymerization process when it reacts with glycidol . This reaction can lead to the formation of polymers with various applications.
Pharmacokinetics
It is a low molecular weight compound that is insoluble in water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by its low solubility and molecular weight.
Result of Action
It has been suggested that 1,4-dioxane, a related compound, can cause serious abnormalities in allium cepa meristematic cells . It can decrease the mitotic index and increase chromosomal abnormalities and micronucleus frequency . More research is needed to understand the specific effects of 1,4-Dioxane-2,5-dimethanol.
Action Environment
The action of 1,4-Dioxane-2,5-dimethanol can be influenced by environmental factors. For instance, its insolubility in water may affect its bioavailability and efficacy . Additionally, its stability could be influenced by factors such as temperature, pH, and the presence of other chemicals.
生化学分析
Biochemical Properties
1,4-Dioxane-2,5-dimethanol interacts with various enzymes and proteins in biochemical reactions . It reacts with glycidol to form ring-opening polymerization products . The nature of these interactions is complex and involves a variety of biochemical processes.
Cellular Effects
It is known that this compound can influence cell function
Molecular Mechanism
The molecular mechanism of action of 1,4-Dioxane-2,5-dimethanol involves its reaction with glycidol to form ring-opening polymerization products . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound reacts with glycidol to form ring-opening polymerization products . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
It is known that this compound can influence cell function
Metabolic Pathways
It is known that this compound reacts with glycidol to form ring-opening polymerization products . This suggests that it may interact with enzymes or cofactors in these pathways.
Transport and Distribution
It is known that this compound is insoluble in water , which may affect its localization or accumulation within cells and tissues.
Subcellular Localization
It is known that this compound can influence cell function . This suggests that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications.
特性
IUPAC Name |
[5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRYYSSZMQDPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(O1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337859 | |
| Record name | 1,4-Dioxane-2,5-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14236-12-5 | |
| Record name | 1,4-Dioxane-2,5-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between 1,2-Dihydroxyacetone and 1,4-Dioxane-2,5-dimethanol?
A: 1,2-Dihydroxyacetone (DHA) exists in different forms, including a dimeric form. [] One of the stereoisomers of this dimer is trans-2,5-dihydroxy-1,4-dioxane-2,5-dimethanol, also referred to as 1,4-Dioxane-2,5-dimethanol. This dimer is one of the forms in which DHA can be found. []
Q2: Are there any studies on the structural characterization of 1,4-Dioxane-2,5-dimethanol?
A: While the provided abstracts don't contain specific structural data on 1,4-Dioxane-2,5-dimethanol, they mention a related compound: 2,5-diethoxy-1,4-dioxane-2,5-dimethanol. [] This suggests that researchers have investigated the structural characteristics of similar molecules, which could offer insights into 1,4-Dioxane-2,5-dimethanol as well. Further research is needed to explore the specific structural properties of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



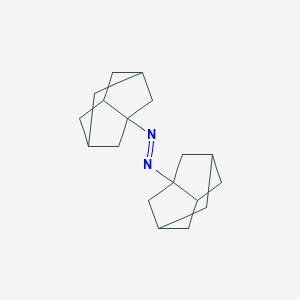
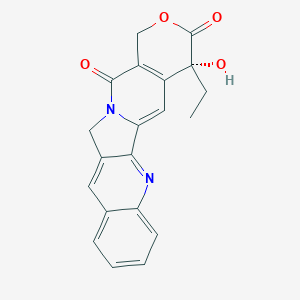
![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)
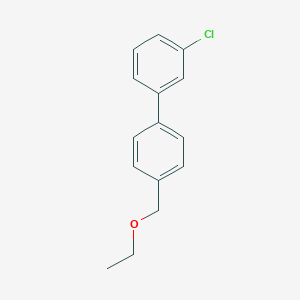
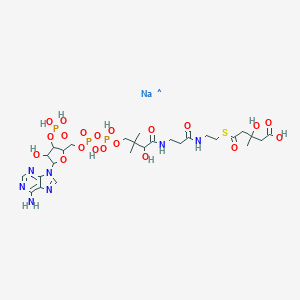
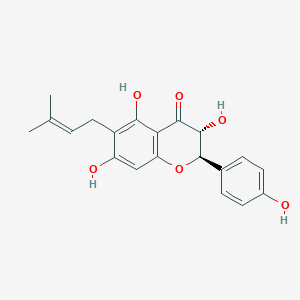
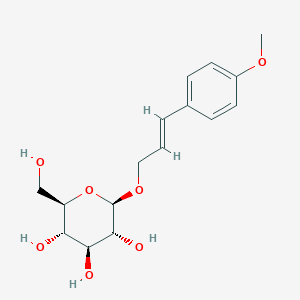
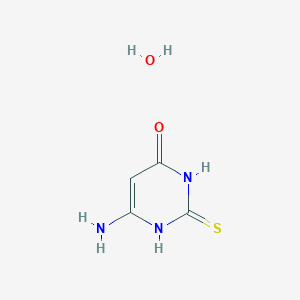
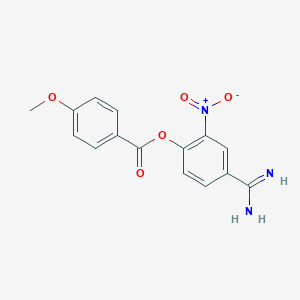
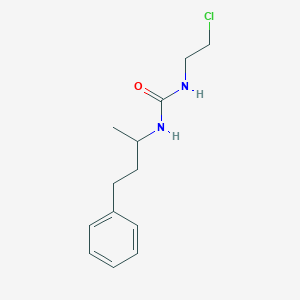
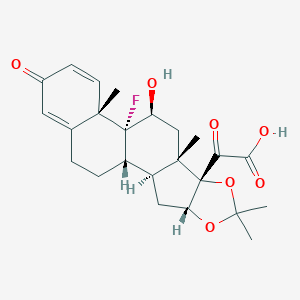
![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)

